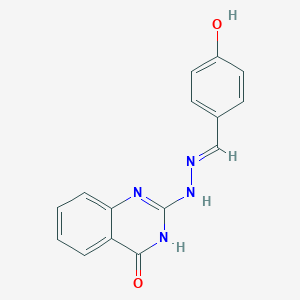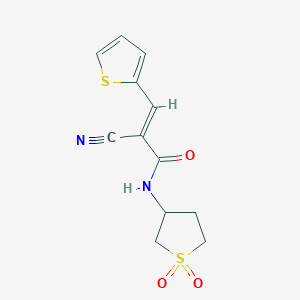
N'-(4-hydroxybenzylidene)-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-hydroxybenzylidene)-4-nitrobenzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a C=N-NH group, which is formed by the condensation of hydrazides with aldehydes or ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-hydroxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-hydroxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-hydroxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include amine derivatives.
Substitution: Products include ethers and esters.
Applications De Recherche Scientifique
N’-(4-hydroxybenzylidene)-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antitubercular, and antidiabetic properties.
Materials Science: The compound’s stability and high melting point make it attractive for optoelectronic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of N’-(4-hydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-hydroxybenzylidene)-2-naphthohydrazide
- N’-(4-hydroxybenzylidene)-4-methoxybenzohydrazide
- N’-(4-hydroxybenzylidene)-4-chlorobenzohydrazide
Uniqueness
N’-(4-hydroxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of both hydroxyl and nitro functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for diverse chemical modifications and potential therapeutic applications .
Propriétés
Numéro CAS |
106736-24-7 |
|---|---|
Formule moléculaire |
C14H11N3O4 |
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O4/c18-13-7-1-10(2-8-13)9-15-16-14(19)11-3-5-12(6-4-11)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
Clé InChI |
DDLIPVBMLYZKFF-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)

![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)
![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973846.png)
![3,7,15,19-Tetrathiatricyclo[19.3.1.19,13]hexacosa-1(25),9,11,13(26),21,23-hexaene](/img/structure/B11973847.png)
